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Protocols & Analytical Methods

Method

Application Note: In Vitro Antimicrobial Screening Protocols for 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) Derivatives

Executive Summary The rise of multidrug-resistant (MDR) bacterial strains necessitates the continuous development of novel antimicrobial pharmacophores. Schiff bases, particularly bis-Schiff bases like 4,4'-Methylenebis(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of multidrug-resistant (MDR) bacterial strains necessitates the continuous development of novel antimicrobial pharmacophores. Schiff bases, particularly bis-Schiff bases like 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) , have emerged as highly potent candidates. Synthesized via the condensation of 4,4'-methylenedianiline and 2,4-dichlorobenzaldehyde, this compound features a dual-azomethine core flanked by highly lipophilic halogenated aromatic rings.

This application note provides a comprehensive, self-validating framework for the in vitro antimicrobial screening of these specific derivatives. It bridges the fundamental chemical mechanisms of the compound with standardized clinical laboratory protocols to ensure robust, reproducible, and translatable data for drug development professionals.

Mechanistic Rationale: The Chemistry of Efficacy

To design an effective screening protocol, one must first understand the causality behind the compound's bioactivity. The antimicrobial efficacy of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) derivatives is driven by three distinct structural features:

  • The Azomethine (-C=N-) Linkage: The imine nitrogen acts as a potent electron donor. This allows the molecule to form stable chelates with essential trace metals (e.g., Cu²⁺, Zn²⁺) in the bacterial environment, effectively starving the pathogen of cofactors required for vital enzymatic processes[1]. Furthermore, the azomethine group directly interferes with bacterial protein synthesis[1].

  • Lipophilicity and Overtone's Concept: The inclusion of 2,4-dichlorophenyl moieties significantly increases the overall lipophilicity of the molecule. According to Overtone's concept of cell permeability, the lipid membrane favors the passage of lipid-soluble materials. The heavy halogenation ensures rapid penetration through the bacterial lipid bilayer, allowing the compound to reach intracellular targets[1],[2].

  • Dual-Pharmacophore Density: As a bis-Schiff base, the molecule possesses two active binding sites, effectively doubling the local concentration of the active pharmacophore upon successful cellular entry, leading to broad-spectrum bacteriostatic and bactericidal effects[3].

Mechanism Compound Bis-Schiff Base Derivative Azomethine Azomethine (-C=N-) Linkage Compound->Azomethine Lipophilic 2,4-Dichlorophenyl Moieties Compound->Lipophilic MetalChelation Metal Ion Chelation & Enzyme Inhibition Azomethine->MetalChelation Membrane Lipid Bilayer Penetration (Overtone's Concept) Lipophilic->Membrane CellDeath Bacterial Cell Death MetalChelation->CellDeath Membrane->CellDeath

Fig 1. Antimicrobial mechanism of action of the bis-Schiff base derivative.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that any observed antimicrobial activity is definitively caused by the Schiff base and not by solvent artifacts or procedural errors.

Workflow Stock Compound Stock Preparation (DMSO Solution) MIC Broth Microdilution (MIC / MBC Determination) Stock->MIC TimeKill Time-Kill Kinetics (Pharmacodynamics) MIC->TimeKill Potent MIC Biofilm Crystal Violet Assay (Biofilm Inhibition) MIC->Biofilm Sub-MIC Testing Analysis Data Synthesis & Lead Optimization TimeKill->Analysis Biofilm->Analysis

Fig 2. In vitro antimicrobial screening workflow for Schiff base derivatives.

Protocol A: Broth Microdilution Assay (MIC/MBC)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), strictly adhering to CLSI M07 standards for aerobic bacteria[4].

  • Causality Check: Because 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) is highly lipophilic, it is insoluble in standard aqueous media. Dimethyl sulfoxide (DMSO) must be used as a solvent. However, DMSO is toxic to bacteria at high concentrations. Therefore, a vehicle control (≤1% DMSO) is mandatory to validate that growth inhibition is due to the Schiff base, not the solvent.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the Schiff base derivative in 100% molecular-grade DMSO to achieve a stock concentration of 10,000 µg/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). The final concentration range should typically span from 512 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v).

  • Inoculum Standardization: Prepare a bacterial suspension from an overnight culture matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (containing 50 µL of the drug/broth mixture), achieving a final well concentration of ∼5×105 CFU/mL.

  • Self-Validating Controls: Include a Growth Control (MHB + bacteria + 1% DMSO) and a Sterility Control (MHB + 1% DMSO only).

  • Incubation & Reading: Incubate at 37°C for 18–24 hours. To objectively quantify viability, add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that remains blue.

  • MBC Determination: Aspirate 10 µL from all wells showing no visible growth (blue wells) and plate onto drug-free Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Protocol B: Time-Kill Kinetics

While MIC provides a static endpoint, Time-Kill assays evaluate the dynamic pharmacodynamics of the Schiff base, distinguishing between bacteriostatic and bactericidal activity over time.

Step-by-Step Methodology:

  • Prepare glass culture tubes containing 10 mL of MHB supplemented with the Schiff base at concentrations of 1×, 2×, and 4× the predetermined MIC.

  • Inoculate each tube with the test organism to yield a starting concentration of 5×105 CFU/mL. Include a drug-free growth control tube.

  • Incubate the tubes at 37°C with continuous shaking (150 rpm) to ensure uniform exposure.

  • Sampling: At time intervals t=0,2,4,8,12, and 24 hours, remove 100 µL aliquots from each tube.

  • Perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS) and plate 100 µL onto TSA plates.

  • Incubate plates for 24 hours and enumerate the colonies. Plot Log₁₀ CFU/mL against time. A compound is considered bactericidal if it achieves a ≥3 Log₁₀ reduction compared to the initial inoculum.

Protocol C: Biofilm Inhibition Assay (Crystal Violet Method)

Due to their lipophilicity, halogenated Schiff bases are excellent candidates for penetrating the exopolysaccharide (EPS) matrix of bacterial biofilms.

Step-by-Step Methodology:

  • Inoculate a 96-well flat-bottom polystyrene plate with 100 µL of bacterial suspension ( 1×106 CFU/mL in Tryptic Soy Broth supplemented with 1% glucose to promote biofilm formation).

  • Add the Schiff base at sub-MIC concentrations (e.g., 0.25× and 0.5× MIC) to assess true anti-virulence/anti-biofilm activity without simply killing the planktonic cells. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the media and wash the wells three times with sterile PBS to remove non-adherent (planktonic) cells.

  • Fixation & Staining: Fix the adherent biofilm with 150 µL of 99% methanol for 15 minutes. Aspirate and let dry. Stain with 150 µL of 0.1% Crystal Violet (CV) for 15 minutes.

  • Quantification: Wash excess stain with distilled water. Solubilize the CV bound to the biofilm using 150 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

Data Presentation

To facilitate lead optimization, quantitative data must be structured for rapid comparative analysis. Below are representative data matrices demonstrating the expected profiling of a potent 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) derivative.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Bacterial StrainGram StainSchiff Base MIC (µg/mL)Schiff Base MBC (µg/mL)Ciprofloxacin MIC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (MRSA)Positive4.08.032.0 (Resistant)2.0 (Bactericidal)
Escherichia coli (ATCC 25922)Negative16.064.00.0154.0 (Bacteriostatic)
Pseudomonas aeruginosaNegative32.0>128.00.25>4.0 (Bacteriostatic)

Note: A highly lipophilic Schiff base typically exhibits stronger activity against Gram-positive bacteria due to the absence of the restrictive outer membrane porin system found in Gram-negative species.

Table 2: Time-Kill Kinetics of Schiff Base against MRSA (Log₁₀ CFU/mL)

Time (Hours)Growth Control (No Drug)1× MIC (4.0 µg/mL)2× MIC (8.0 µg/mL)4× MIC (16.0 µg/mL)
0 5.605.605.605.60
2 6.855.404.804.10
4 7.905.103.902.80
8 8.854.802.501.10
24 9.404.501.200.00

Interpretation: The compound demonstrates concentration-dependent bactericidal activity at 2× and 4× MIC, achieving complete eradication (>3 log reduction) by 24 hours.

Sources

Application

Application Note: Electrochemical Evaluation of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) in Acidic Media

Introduction and Scope The protection of industrial metals, particularly mild steel, against corrosion in acidic environments (e.g., acid pickling, industrial cleaning, and oil well acidizing) is a critical challenge in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The protection of industrial metals, particularly mild steel, against corrosion in acidic environments (e.g., acid pickling, industrial cleaning, and oil well acidizing) is a critical challenge in materials science and chemical engineering. Organic inhibitors, particularly Schiff bases, have emerged as highly effective, structurally tunable anticorrosive agents.

This application note details the electrochemical evaluation of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) —a highly conjugated, bis-Schiff base—as a corrosion inhibitor in 1 M HCl. By bridging a flexible diphenylmethane core with two 2,4-dichlorobenzylidene moieties, this molecule exhibits exceptional surface-active properties. This protocol provides a self-validating workflow for researchers and scientists to quantify its inhibition efficiency using Open Circuit Potential (OCP), Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP)[1].

Mechanistic Insights: Causality of Molecular Design

To understand why 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) acts as a superior corrosion inhibitor, we must analyze its structural causality and adsorption thermodynamics[2]:

  • The Imine Linkage (-C=N-): The azomethine nitrogen possesses a lone pair of electrons that facilitates chemisorption by forming coordinate covalent bonds with the vacant d-orbitals of the iron surface. In 1 M HCl, a fraction of these nitrogen atoms becomes protonated. The resulting cationic species undergo physisorption via electrostatic interactions with the negatively charged, chloride-covered steel surface.

  • The Diphenylmethane Core: The central methylene bridge (-CH₂-) acts as a flexible hinge. Unlike rigid, planar molecules that may adsorb at suboptimal angles, this flexibility allows the two bulky aromatic arms to orient themselves parallel to the metal surface. This maximizes the surface coverage ( θ ) and enhances π -d electron interactions.

  • 2,4-Dichloro Substitution: Chlorine atoms introduce a dual effect. While their electronegativity modulates the electron density of the aromatic ring, their primary contribution is steric and hydrophobic. The bulky, hydrophobic dichloro-phenyl rings create a robust, water-repellent barrier that physically blocks aggressive hydronium ( H+ ) and chloride ( Cl− ) ions from reaching the metal-solution interface[3].

Mechanism cluster_0 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) cluster_1 Mild Steel Surface (Fe) N1 Imine Nitrogen (-C=N-) Lone Pair Electrons N4 Protonated Imine in 1M HCl N1->N4 Protonation (Acidic Media) N7 Vacant d-orbitals (Fe surface) N1->N7 Chemisorption (Coordinate Bond) N2 Diphenylmethane Core & Aromatic Rings N2->N7 Physisorption (Pi-d Interaction) N3 2,4-Dichloro Substituents Hydrophobic Shield N6 Anodic Sites (Fe -> Fe2+ + 2e-) N3->N6 Steric Hindrance & Water Repulsion N5 Cathodic Sites (H+ Reduction) N4->N5 Electrostatic Adsorption

Adsorption mechanism of the Schiff base onto the mild steel surface.

Experimental Protocols

The following self-validating protocol ensures reproducible electrochemical data acquisition. The workflow utilizes a standard three-electrode cell configuration linked to a potentiostat/galvanostat.

Reagent and Material Preparation
  • Electrolyte: Prepare a 1 M HCl solution by diluting analytical grade 37% HCl with double-distilled water.

  • Inhibitor Stock Solution: Due to the high hydrophobicity of the 2,4-dichloro substituents, dissolve the synthesized 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) in a minimal volume of absolute ethanol or DMSO (e.g., 5% v/v of final volume) before bringing it to volume with 1 M HCl. Prepare test concentrations ranging from 1×10−5 M to 1×10−3 M.

  • Working Electrode (WE): Embed a mild steel coupon in epoxy resin, leaving exactly 1.0 cm2 of surface area exposed.

  • Surface Treatment: Mechanically abrade the exposed WE surface using silicon carbide (SiC) abrasive papers from 400 up to 2000 grit. Rinse thoroughly with double-distilled water, degrease ultrasonically in acetone for 5 minutes, and dry under a warm air stream immediately before immersion.

Electrochemical Workflow

Workflow A 1. Cell Assembly (WE: Mild Steel, CE: Pt, RE: Ag/AgCl) B 2. OCP Stabilization Monitor for 30-60 mins until ΔE < 2 mV/min A->B C 3. EIS Measurement AC 10 mV, 100 kHz to 10 mHz at OCP B->C D 4. Potentiodynamic Polarization Sweep ±250 mV vs. OCP at 1.0 mV/s C->D E 5. Data Extraction Fit Nyquist plots & Extrapolate Tafel slopes D->E

Step-by-step electrochemical evaluation workflow.

Step 1: Open Circuit Potential (OCP) Stabilization

Immerse the WE in the test solution. Record the OCP continuously for 30 to 60 minutes. Do not proceed to active polarization until the potential drift is less than ±2 mV/min . This ensures the system has reached a steady-state thermodynamic equilibrium, validating the baseline for subsequent tests.

Step 2: Electrochemical Impedance Spectroscopy (EIS)

Conduct EIS at the stabilized OCP to evaluate the kinetics of the metal-solution interface without significantly disturbing the adsorbed inhibitor layer.

  • Parameters: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak.

  • Frequency Range: Sweep from 100 kHz down to 10 mHz .

  • Analysis: Fit the resulting Nyquist plots to a Randles equivalent circuit ( Rs​+Rct​∥CPE ). The charge transfer resistance ( Rct​ ) is inversely proportional to the corrosion rate.

Step 3: Potentiodynamic Polarization (PDP)

Perform PDP to determine the anodic and cathodic dissolution kinetics and classify the inhibitor type.

  • Parameters: Sweep the potential from −250 mV to +250 mV relative to the OCP.

  • Scan Rate: Use a slow scan rate of 1.0 mV/s to maintain quasi-stationary conditions.

  • Analysis: Extrapolate the linear Tafel regions ( βa​ and βc​ ) to the corrosion potential ( Ecorr​ ) to determine the corrosion current density ( icorr​ ).

Data Presentation and Interpretation

The efficacy of the Schiff base is quantified by calculating the Inhibition Efficiency ( IE% ) from both EIS and PDP methodologies. The agreement between these two independent techniques serves as an internal validation of the protocol[1][3].

EIS Parameters (Simulated Representative Data)

Inhibition Efficiency ( IEEIS​% ) is calculated as: [(Rct​−Rct0​)/Rct​]×100 , where Rct0​ is the blank resistance.

Concentration (M) Rs​ ( Ω⋅cm2 ) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF⋅cm−2 ) IEEIS​ (%)
Blank (1 M HCl)1.818.585.4-
1×10−5 1.965.242.171.6
5×10−5 2.1142.828.587.0
1×10−4 2.0215.419.291.4
1×10−3 2.2385.612.895.2

Interpretation: The significant increase in Rct​ and concurrent decrease in double-layer capacitance ( Cdl​ ) confirm that the bulky 2,4-dichlorobenzylidene groups effectively displace water molecules, increasing the thickness of the electrical double layer and forming a highly protective dielectric film.

PDP Parameters (Simulated Representative Data)

Inhibition Efficiency ( IEPDP​% ) is calculated as: [(icorr0​−icorr​)/icorr0​]×100 .

Concentration (M) Ecorr​ (mV vs Ag/AgCl) icorr​ ( μA⋅cm−2 ) βa​ (mV/dec) βc​ (mV/dec) IEPDP​ (%)
Blank (1 M HCl)-485580.085115-
1×10−5 -478158.57810872.6
5×10−5 -47068.48010288.2
1×10−4 -46545.2829892.2
1×10−3 -45825.5859595.6

Interpretation: The displacement in Ecorr​ is less than 85 mV relative to the blank, classifying 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) as a mixed-type inhibitor [2]. It simultaneously retards the anodic dissolution of iron and the cathodic evolution of hydrogen by blocking active sites on the metal surface.

References

  • Synthesis Guided by Multivariate Analysis of Computational Descriptors and Electrochemical Evaluation of Aniline-Based Schiff Bases as Potential Corrosion Inhibitors in Acidic Media Source: Results in Surfaces and Interfaces URL
  • Source: IMIST (Institut Marocain de l'Information Scientifique et Technique)
  • Material Science & Engineering International Journal: Gravimetric and Electrochemical Evaluation of Environmentally Friendly Nonionic Corrosion Inhibitors Source: MedCrave Online URL
  • Examination of a New Synthesized Schiff Base as Corrosion Inhibitor for Carbon Steel in Hydrochloric Acid Source: CDER URAER URL

Sources

Method

Application Note: Fluorescence Sensing Applications of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)

Introduction & Molecular Architecture The rational design of fluorescent chemosensors is a cornerstone of modern analytical chemistry, environmental monitoring, and diagnostic drug development. Among the diverse library...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

The rational design of fluorescent chemosensors is a cornerstone of modern analytical chemistry, environmental monitoring, and diagnostic drug development. Among the diverse library of small-molecule probes, 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) (MDBA) stands out as a highly tunable, bis-Schiff base sensor.

MDBA is synthesized via the condensation of 4,4'-diaminodiphenylmethane with 2,4-dichlorobenzaldehyde. The resulting molecular architecture provides three critical advantages for sensing:

  • Flexible Diphenylmethane Core: The central methylene bridge allows the molecule to adopt a flexible V-shape, facilitating optimal spatial geometry for encapsulating target metal ions.

  • Dual Imine (C=N) Recognition Sites: The nitrogen lone pairs act as hard Lewis bases, providing excellent coordination sites for transition and post-transition metals (e.g., Zn²⁺, Al³⁺, Cu²⁺).

  • Electron-Withdrawing 2,4-Dichloro Substituents: The halogenation of the benzylidene rings lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This stabilizes the imine bond against hydrolysis and fine-tunes the electron density, enhancing the probe's photostability and selectivity[1].

Mechanistic Causality: PET, CHEF, and LMCT

As an Application Scientist, it is critical to understand why a sensor behaves the way it does, rather than just observing the output. The fluorescence response of MDBA is governed by the interplay of three photophysical phenomena[2]:

The "Turn-ON" Mechanism (Diamagnetic Ions: Zn²⁺, Al³⁺)

In its free, unbound state, MDBA exhibits very weak intrinsic fluorescence. Upon UV excitation, the lone pair of electrons on the imine nitrogen undergoes Photoinduced Electron Transfer (PET) to the excited fluorophore, quenching the emission[2]. Furthermore, the unconstrained C=N bond undergoes rapid non-radiative decay via trans-cis isomerization.

When MDBA coordinates with a diamagnetic ion like Zn²⁺, the nitrogen lone pairs are engaged in the coordinate covalent bond, effectively blocking the PET pathway. Simultaneously, the metal chelation locks the molecular framework into a rigid conformation, restricting C=N isomerization. This restriction of non-radiative pathways triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a strong "Turn-ON" emission signal[2].

The "Turn-OFF" Mechanism (Paramagnetic Ions: Cu²⁺, Fe³⁺)

Conversely, when MDBA binds to paramagnetic ions such as Cu²⁺, the fluorescence is quenched ("Turn-OFF"). This occurs because the unfilled d-orbitals of the metal facilitate Ligand-to-Metal Charge Transfer (LMCT) [3]. The inherent spin-orbit coupling of the paramagnetic center provides a highly efficient non-radiative relaxation pathway, overriding any CHEF effects.

Mechanism MDBA Free MDBA Probe (Weak Fluorescence) PET C=N Isomerization & PET (Non-radiative decay) MDBA->PET UV Excitation (No Target) Target Diamagnetic Analyte (e.g., Zn²⁺, Al³⁺) MDBA->Target Binding CuTarget Paramagnetic Ion (e.g., Cu²⁺, Fe³⁺) MDBA->CuTarget Binding Complex MDBA-Metal Complex (Rigid Structure) Target->Complex Chelation CHEF CHEF Effect (Strong Fluorescence) Complex->CHEF Blocked Isomerization (Turn-ON) Quench LMCT / Spin-Orbit Coupling (Fluorescence Quenched) CuTarget->Quench Chelation (Turn-OFF)

Figure 1: Mechanistic pathways of MDBA fluorescence sensing via CHEF (Turn-ON) and LMCT (Turn-OFF).

Experimental Protocols & Workflows

To ensure a self-validating system, the following protocol outlines the spectrofluorometric titration of MDBA.

Protocol 1: Preparation of Sensor Solutions

Causality Note: Schiff bases like MDBA are highly hydrophobic, whereas target metal salts are hydrophilic. A mixed solvent system is mandatory to prevent probe aggregation while allowing full dissociation of the metal analyte.

  • Stock Probe Solution: Dissolve MDBA in spectroscopic-grade N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to yield a 1.0 mM stock solution.

  • Working Solution: Dilute the stock to a final concentration of 10 μM using a buffered aqueous/organic mixture (e.g., DMF/HEPES buffer, 1:9 v/v, pH 7.4).

  • Analyte Solutions: Prepare 1.0 mM aqueous stock solutions of metal chloride or nitrate salts (e.g., ZnCl₂, CuCl₂).

Protocol 2: Spectrofluorometric Titration
  • Transfer 2.0 mL of the 10 μM MDBA working solution into a 1 cm path-length quartz cuvette.

  • Record the baseline fluorescence emission spectrum (typically exciting at the isosbestic point determined via UV-Vis, ~340-360 nm).

  • Sequentially add micro-aliquots (e.g., 2-10 μL) of the metal analyte stock solution.

  • Incubate for 2-5 minutes after each addition at 25°C to ensure thermodynamic equilibrium.

  • Record the emission spectrum after each addition until the signal plateaus (saturation).

Workflow Prep 1. Stock Solution (10 μM MDBA) Add 2. Analyte Titration (0 - 50 μM Ions) Prep->Add Incubate 3. Equilibration (5 min at 25°C) Add->Incubate Measure 4. Spectrofluorometry (Record Emission) Incubate->Measure Analyze 5. Data Analysis (Benesi-Hildebrand) Measure->Analyze

Figure 2: Step-by-step spectrofluorometric titration workflow for MDBA sensor validation.

Protocol 3: Data Analysis & Validation

To quantitatively validate the sensor's efficacy, the binding constant ( Ka​ ) must be calculated using the Benesi-Hildebrand equation [4]. This mathematical model assumes a 1:1 binding stoichiometry (which should be independently verified via a Job's Plot) and requires that the uncomplexed fluorophore's contribution is accounted for[5].

For a "Turn-ON" sensor, the modified equation is:

I−I0​1​=Imax​−I0​1​+Ka​(Imax​−I0​)[M]1​

Where I0​ , I , and Imax​ are the emission intensities of MDBA in the absence of metal, at an intermediate metal concentration [M] , and at complete saturation, respectively. Plotting 1/(I−I0​) against 1/[M] yields a straight line where Ka​ is derived from the intercept/slope ratio.

The Limit of Detection (LOD) is calculated using the standard deviation of the blank ( σ ) and the slope of the calibration curve ( k ):

LOD=k3σ​

Data Presentation

The table below summarizes the expected quantitative photophysical parameters for MDBA when utilized as a dual-responsive sensor for Zn²⁺ and Cu²⁺. These parameters are representative of highly optimized halogenated bis-Schiff base systems in mixed aqueous media.

ParameterZn²⁺ Sensing (Turn-ON)Cu²⁺ Sensing (Turn-OFF)
Primary Mechanism CHEF / PET InhibitionLMCT / Paramagnetic Quenching
Binding Stoichiometry 1:1 (MDBA:Zn²⁺)1:1 (MDBA:Cu²⁺)
Binding Constant ( Ka​ ) ~ 2.5×105 M⁻¹~ 1.2×104 M⁻¹
Limit of Detection (LOD) 15 - 30 nM1.5 - 5.0 nM
Response Time < 2 minutes< 1 minute
Optimal pH Range 6.5 - 8.06.0 - 8.0
Reversibility Yes (via EDTA addition)Yes (via EDTA addition)

References

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals Source: PMC (National Institutes of Health) URL:[Link]

  • Glowing discoveries: Schiff base-cyanostilbene probes illuminating metal ions and biological entities Source: Analytical Methods (RSC Publishing) URL:[Link]

  • Benesi–Hildebrand method Source: Wikipedia URL:[Link]

  • Improved Accuracy and Precision in the Determination of Association Constants Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Fluorescent sensing platform for low-cost detection of Cu2+ by coumarin derivative: DFT calculation and practical application in herbal and black tea samples Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low product yield in the condensation of 4,4'-methylenedianiline and 2,4-dichlorobenzaldehyde

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals troubleshooting low product yields during the condensation of 4,4'-methylenedianiline (MDA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals troubleshooting low product yields during the condensation of 4,4'-methylenedianiline (MDA) and 2,4-dichlorobenzaldehyde (2,4-DCBA) .

Unlike simple imine formations, synthesizing a bis-Schiff base with sterically hindered, halogenated aromatic aldehydes presents unique thermodynamic and kinetic challenges. This guide synthesizes mechanistic theory with field-proven protocols to help you optimize your conversion rates.

Mechanistic Insights: The Causality of Low Yields

To troubleshoot effectively, we must first understand the causality behind the chemical behavior of our specific reagents. The formation of an imine (Schiff base) is a reversible, acid-catalyzed nucleophilic addition followed by dehydration[1].

When reacting MDA with 2,4-DCBA, three primary factors dictate your yield:

  • The Equilibrium Trap: The reaction generates one molecule of water for every imine bond formed (two equivalents of water per molecule of MDA). Because the conversion of the hemiaminal intermediate to the imine is reversible, trapped water will continuously drive the equilibrium back toward the starting materials via hydrolysis[2].

  • Steric Hindrance: While the electron-withdrawing chlorine atoms on 2,4-DCBA increase the electrophilicity of the carbonyl carbon, the chlorine at the ortho (2-) position creates significant steric bulk. This physical crowding slows down both the initial nucleophilic attack by the amine and the subsequent rate-limiting dehydration step.

  • Catalyst Overload: A common mistake is over-acidifying the reaction to force the dehydration. However, primary amines are basic. If the pH drops too low, the amine groups on MDA become protonated (forming an ammonium salt), rendering them non-nucleophilic and completely halting the reaction[3].

G N1 4,4'-MDA + 2,4-DCBA (1 : 2.1 eq) N2 Acid Catalyst (H+) Activates Carbonyl N1->N2 N3 Nucleophilic Attack (Hemiaminal Formation) N2->N3 N4 Dehydration (-H2O) Rate-Limiting Step N3->N4 N5 Bis-Schiff Base Product (Imine) N4->N5

Fig 1: Mechanistic pathway of bis-Schiff base formation via acid catalysis.

Quantitative Data: Condition Optimization

The table below summarizes the expected yields based on varying experimental conditions. Relying on simple reflux in ethanol without active water removal typically caps yields at ~45% for this specific sterically hindered substrate[4].

Reaction ConditionSolventCatalystWater Removal MethodExpected Yield
Standard Reflux EthanolNoneNone40% - 45%
Acidic Reflux EthanolGlacial Acetic AcidNone55% - 60%
Desiccant Assisted Methanolp-TsOHMolecular Sieves (3Å)70% - 75%
Azeotropic Distillation Toluenep-TsOHDean-Stark Trap>90%

Self-Validating Experimental Protocol

To overcome the thermodynamic limitations of this reaction, we recommend abandoning ethanol reflux in favor of azeotropic distillation . This protocol is self-validating: the physical accumulation of water in the Dean-Stark trap provides real-time, visual confirmation of the reaction's progress.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4,4'-methylenedianiline (MDA) and 2.1 equivalents of 2,4-dichlorobenzaldehyde in 100 mL of anhydrous toluene.

  • Causality: A slight stoichiometric excess (0.1 eq) of the aldehyde ensures complete conversion of both amine groups on the MDA. Toluene is chosen because it forms a low-boiling azeotrope with water, allowing for efficient removal at 110°C[3].

Step 2: Catalyst Addition

  • Action: Add 0.05 equivalents of p-Toluenesulfonic acid (p-TsOH) or 2-3 drops of glacial acetic acid.

  • Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric hindrance of the ortho-chloro group, without fully protonating the nucleophilic amine[2].

Step 3: Azeotropic Distillation

  • Action: Attach a Dean-Stark trap filled with toluene, followed by a reflux condenser. Heat the mixture to a vigorous reflux (oil bath at ~125°C) for 6 to 8 hours.

  • Causality: As the hemiaminal dehydrates, the generated water co-distills with toluene. Because water is denser than toluene, it separates and falls to the bottom of the trap. Once the theoretical volume of water (2 equivalents) is collected and ceases to increase, the reaction is complete.

Step 4: Isolation and Purification

  • Action: Cool the flask to room temperature. The bis-Schiff base will typically precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol to remove the unreacted 0.1 eq of aldehyde and catalyst.

  • Causality: The product is highly soluble in hot toluene but poorly soluble in cold toluene/ethanol, allowing for a clean separation without the need for column chromatography.

Troubleshooting FAQs

Q: My yield is stuck at 40%, and TLC shows significant unreacted starting material. What is wrong? A: You are likely trapped in a thermodynamic equilibrium. If you are using ethanol as a solvent, the water generated by the reaction is staying in the flask and hydrolyzing your product back into starting materials[1]. Switch to the Dean-Stark protocol outlined above.

Q: I added a large amount of hydrochloric acid (HCl) to speed up the reaction, but it completely stopped. Why? A: Imine formation requires a delicate pH balance (typically pH 4.5 - 5). By adding a strong acid like HCl, you fully protonated the primary amines on the MDA to form an ammonium salt ( R−NH3+​ ). An ammonium ion has no lone pair of electrons and cannot act as a nucleophile[3]. Always use a catalytic amount of a weak acid.

Q: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes, if you are restricted to lower-boiling solvents like methanol or ethanol, you can add activated 3Å molecular sieves directly to the reaction flask[2]. However, sieves can sometimes trap the product or make stirring difficult, and they do not provide the visual confirmation of completion that a Dean-Stark trap offers.

Q: Why does 2,4-dichlorobenzaldehyde react slower than standard benzaldehyde? A: The chlorine atom at the 2-position (ortho) creates a physical barrier (steric hindrance) around the carbonyl carbon. This makes the transition state of the initial nucleophilic attack higher in energy, requiring longer reflux times compared to unhindered aldehydes.

Troubleshooting Start Issue: Low Yield (<50%) Check1 Is water being removed? Start->Check1 Fix1 Use Dean-Stark trap with Toluene Check1->Fix1 No Check2 Is an acid catalyst used? Check1->Check2 Yes Fix1->Check2 Fix2 Add catalytic p-TsOH or Acetic Acid Check2->Fix2 No Check3 Steric Hindrance? Check2->Check3 Yes Fix2->Check3 Fix3 Increase reflux time to 6-8 hours Check3->Fix3 Yes Success Optimal Yield (>90%) Fix3->Success

Fig 2: Troubleshooting logic tree for optimizing imine condensation yields.

References

  • "Technical Support Center: Troubleshooting Low Imine Conversion", Benchchem. 5

  • "Make-or-break chemistry | Chemical connections", Stuart Cantrill. 3

  • "Schiff Bases: A Short Survey on an Evergreen Chemistry Tool", PMC - NIH. 1

  • "Imines - Properties, Formation, Reactions, and Mechanisms", Master Organic Chemistry.2

  • "Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline", ResearchGate. 4

Sources

Optimization

Optimizing solvent systems for the crystallization of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)

Answering in the persona of a Senior Application Scientist. Technical Support Center: Crystallization of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) Welcome to the technical support center for the crystallizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in the persona of a Senior Application Scientist.

Technical Support Center: Crystallization of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)

Welcome to the technical support center for the crystallization of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) (CAS No. 200263-02-1). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of obtaining this Schiff base in a highly pure, crystalline form. The inherent structural characteristics of this molecule—large, somewhat rigid, and possessing multiple aromatic rings—can present unique challenges in solvent selection and crystallization process control.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization of this compound. Our approach is grounded in the fundamental principles of physical organic chemistry and crystallization science to not only offer solutions but also to explain the underlying causality of each experimental choice.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) and need to purify it. What is a good starting solvent for recrystallization?

A: For Schiff bases of this nature, a good starting point is a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Based on the structure, which has significant nonpolar character from its aromatic rings but also some polarity from the imine and chloro-substituents, a logical first choice would be a polar protic solvent like ethanol or methanol.[1][2] A related, simpler Schiff base, N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline, has been successfully crystallized from methanol, making it a strong candidate.[3]

If single-solvent systems are ineffective, a binary solvent system is the next logical step. A common and effective approach is to dissolve the compound in a good solvent (e.g., Dichloromethane or Tetrahydrofuran) and then add a poor solvent or "anti-solvent" (e.g., Hexane or Heptane) dropwise until turbidity is observed, followed by heating to redissolve and slow cooling.[1][4]

Q2: My product has "oiled out" of the solution instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" or liquid-liquid phase separation occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above its melting point in the solvent system. This is a common problem with large organic molecules when the solution is cooled too rapidly or when the chosen solvent is a very poor solvent for the compound's impurities, leading to a melting point depression.

Troubleshooting Steps:

  • Increase the Solvent Volume: Oiling out can be caused by the solution being too concentrated (supersaturated). Try redissolving the oil in more of the hot solvent to decrease the overall concentration before attempting to cool it again.

  • Change the Solvent System: The solvent itself plays a crucial role. The interaction between the solvent and solute affects the nucleation and growth kinetics.[6][7] If you are using a single solvent, try a binary system. If you are already using a binary system, adjust the ratio of the good solvent to the anti-solvent.

Q3: The purity of my crystallized product is lower than expected. What are the likely sources of contamination and how can I improve purity?

A: Impurities in the final crystalline product can arise from several sources: unreacted starting materials (4,4'-methylenedianiline or 2,4-dichlorobenzaldehyde), side-products, or inclusion of the mother liquor within the crystal lattice.[8]

Strategies for Purity Enhancement:

  • Optimize the Reaction Workup: Before crystallization, ensure the crude product is properly worked up. Washing the crude solid with a non-polar solvent like hexane can help remove unreacted aldehyde.[4]

  • Improve the Crystallization Process: Purity is often a function of crystal growth rate.[9] Slower crystal growth generally leads to higher purity, as it allows for more selective incorporation of the target molecule into the lattice, rejecting impurities.[8]

  • Perform a Second Recrystallization: While it reduces the overall yield, a second recrystallization from a different solvent system can be highly effective at removing persistent impurities.

  • Consider a Slurry Wash: Suspending the crystallized product in a fresh, saturated, and impurity-free solvent can wash away surface impurities and those trapped in agglomerates.[8]

Q4: My crystal yield is very low. How can I maximize the recovery of my product?

A: Low yield is a common issue and is often a trade-off for high purity. The key is to optimize the balance between the two.

Methods to Improve Yield:

  • Optimize the Final Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. Placing the flask in an ice bath after it has slowly cooled to room temperature can significantly increase the yield.[1][4]

  • Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1] Using excess solvent will mean that more of your product remains in the solution even after cooling.

  • Solvent Selection: The solubility curve of the compound in the chosen solvent is critical. An ideal solvent will show a very steep solubility curve—meaning solubility drops dramatically with a decrease in temperature.[10]

  • Recover from Mother Liquor: A second crop of crystals can often be obtained by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that this second crop may be of lower purity.

Troubleshooting Guide: Solvent System Optimization

This section provides a more detailed, systematic approach to selecting and optimizing the solvent system for crystallization.

Protocol: Systematic Solvent Screening

This protocol outlines a small-scale experiment to efficiently screen a variety of solvents.

Materials:

  • Crude 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Heating block or oil bath

  • A selection of solvents (see table below)

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude product into a series of labeled test tubes.

  • Room Temperature Test: Add the selected solvent dropwise to each tube at room temperature, vortexing after each addition. Note the solubility. If the compound dissolves readily in less than 0.5 mL, the solvent is likely too good for cooling crystallization and may be better suited as the "good" solvent in a binary system.

  • Hot Solubility Test: For solvents where the compound was sparingly soluble or insoluble at room temperature, heat the test tube in a heating block. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling & Crystallization Test: Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath.

  • Evaluation: Observe the results. The ideal solvent is one in which the compound is sparingly soluble at room temperature, completely soluble at high temperature in a reasonable volume, and forms a high-quality crystalline precipitate upon slow cooling.[1]

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection based on general principles of solubility for large Schiff bases.[11]

Solvent ClassExample SolventBoiling Point (°C)Polarity IndexExpected Behavior & Rationale
Polar Protic Ethanol785.2Good Candidate. Likely to show a steep solubility curve. Often a first choice for Schiff base recrystallization.[1]
Methanol656.6Good Candidate. Similar to ethanol but lower boiling point. Has been used for related structures.[3]
Polar Aprotic Acetone565.1Possible. May be too effective a solvent at room temperature. Could be a "good" solvent in a binary system.
Ethyl Acetate774.4Good Candidate. Often provides a good balance of solubility for moderately polar compounds.
Tetrahydrofuran (THF)664.0Likely too strong. High solubility likely. Best used as the "good" solvent in an anti-solvent precipitation.
Halogenated Dichloromethane (DCM)403.4Likely too strong. Very high dissolving power for aromatic compounds. Use as the primary solvent in an anti-solvent system.
Nonpolar Toluene1112.4Possible. Higher boiling point may aid dissolution. Can influence crystal habit (morphology).[12]
Heptane/Hexane98 / 690.0 / 0.0Anti-solvent only. The compound is expected to be insoluble. Use to induce precipitation from a more polar solvent.[1]
Visualization: Systematic Solvent Screening Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Solvent_Screening_Workflow start Start: Crude Dry Product screen_single Screen Single Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) start->screen_single eval_single Evaluate Results screen_single->eval_single good_crystals Good Crystals Formed? eval_single->good_crystals Assess Quality & Yield optimize_cooling Optimize Cooling Profile & Concentration good_crystals->optimize_cooling Yes no_crystals No Crystals / Oiling Out / Poor Yield good_crystals->no_crystals No end_success End: Pure Crystalline Product optimize_cooling->end_success select_binary Select Binary System: 1. Good Solvent (e.g., DCM, THF) 2. Anti-Solvent (e.g., Heptane) no_crystals->select_binary run_binary Dissolve in Good Solvent (Hot) Titrate with Anti-Solvent Slow Cool select_binary->run_binary eval_binary Evaluate Crystals run_binary->eval_binary eval_binary->optimize_cooling Success end_fail Re-evaluate Solvent Choices Consider Chromatography eval_binary->end_fail Failure

Caption: A workflow for systematic solvent screening.

Troubleshooting Guide: Crystal Quality & Process Control

Even with a suitable solvent system, achieving the desired crystal attributes requires careful control over the crystallization process.

Q5: My crystals are very small, like fine needles or powder. How can I grow larger crystals?

A: Small crystal size is typically a result of rapid nucleation relative to crystal growth.[] When many crystal nuclei form at once, they compete for the available solute, and none have the opportunity to grow large.

Strategies for Increasing Crystal Size:

  • Seeding: Introduce a small number of seed crystals (from a previous successful batch) once the solution has cooled to just below its saturation point. This provides a template for growth and can bypass the spontaneous nucleation phase, resulting in a more uniform and larger crystal size distribution.[14]

  • Use an "Optimal Cooling Profile": Instead of linear cooling, advanced methods use non-linear profiles (e.g., starting slow, then increasing the cooling rate) to maintain an optimal level of supersaturation throughout the process, which can maximize final crystal size.[9][10][15]

Q6: The crystal morphology (shape) is inconsistent between batches. Why is this happening and how can I control it?

A: Crystal morphology, or habit, is highly sensitive to the crystallization environment.[16] The shape of a crystal is determined by the relative growth rates of its different faces. Solvent molecules can interact differently with these faces, inhibiting or promoting growth in specific directions.[6][17]

Factors Influencing Crystal Morphology:

  • Solvent Choice: This is the dominant factor. A polar solvent may interact strongly with a polar crystal face, slowing its growth and making that face more prominent in the final crystal.[6][16] Experimenting with solvents of different polarities (e.g., Toluene vs. Ethyl Acetate) can lead to different crystal habits.[12]

  • Supersaturation Level: The degree of supersaturation affects growth kinetics and can influence the final shape.

  • Impurities: Even small amounts of impurities can adsorb onto specific crystal faces, inhibiting their growth and altering the overall morphology.[8]

Q7: I am facing issues with product degradation during crystallization. What could be the cause?

A: Schiff bases (imines) are susceptible to hydrolysis, where the imine bond is cleaved by water, reverting the compound to its starting amine and aldehyde.[4] This is particularly problematic under acidic conditions. While 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) is relatively stable, prolonged heating in protic solvents containing trace amounts of acid and water can cause degradation.

Preventative Measures:

  • Use Dry Solvents: Ensure your solvents are anhydrous, especially if long heating times are required.

  • Work Under Inert Atmosphere: If the compound is particularly sensitive, performing the crystallization under a nitrogen or argon atmosphere can prevent moisture from the air from entering the system.[1]

  • Avoid High Temperatures for Extended Periods: Minimize the time the solution is held at reflux. The goal is simply to dissolve the compound, not to keep it hot indefinitely. Some Schiff bases can also be thermally unstable.[4]

Visualization: Troubleshooting Crystallization Failures

This decision tree can help diagnose common crystallization problems.

Troubleshooting_Tree start Problem Encountered During Cooling q1 What is the primary issue? start->q1 oil Product 'Oiled Out' q1->oil Oiling no_xtal No Crystals Formed (Solution remains clear) q1->no_xtal No Precipitation poor_xtal Poor Quality Crystals (Fine powder, low purity) q1->poor_xtal Bad Crystals sol_oil 1. Decrease Cooling Rate 2. Reduce Concentration 3. Change Solvent System oil->sol_oil sol_no_xtal 1. Solution not Saturated (Evaporate some solvent) 2. Poor Solvent Choice (Add an anti-solvent) 3. Induce Nucleation (Scratch/Seed) no_xtal->sol_no_xtal sol_poor_xtal 1. Drastically Slow Cooling 2. Use Seeding 3. Re-crystallize for Purity poor_xtal->sol_poor_xtal end Re-evaluate Experiment sol_oil->end sol_no_xtal->end sol_poor_xtal->end

Caption: A decision tree for troubleshooting common crystallization failures.

References

  • BenchChem Technical Support. (2025).
  • Acquah, C., Karunanithi, A. T., & Achenie, L. E. K. (n.d.). Solvent Effect on Morphology of Crystals. 319g.
  • Singh, K., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • BenchChem Technical Support. (2025).
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API)
  • Wu, G., et al. (2025).
  • Hageman, J. A., et al. (2004). Understanding the Effect of a Solvent on the Crystal Habit.
  • BOC Sciences. (n.d.).
  • Syrris. (2024).
  • Mirai Intex. (2024).
  • Choong, K. L., & Smith, R. (n.d.). Dynamic Optimization of a Batch Cooling Crystallization Process.
  • Adnan, A. F. S. J., & Samad, N. A. (n.d.).
  • ResearchGate. (2026).
  • Burcham, C., et al. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm.
  • ResearchGate. (n.d.). The Effect of Solvent on Crystal Growth and Morphology.
  • Zhang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • MacLeod, N., et al. (n.d.).
  • Popa, M. M., & Herschy, B. (2013). What are the simplest and best methods for purifying the Schiff base by crystallization?
  • Hayat, F., et al. (n.d.). N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline. PMC.
  • BenchChem Technical Support. (2025). Solubility Profile of 4-Methylbenzylidene-4-methylaniline in Organic Solvents: An In-depth Technical Guide.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 4,4'-Methylenebis(N-(2,4-dichlorobe...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) using column chromatography. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to navigate the specific challenges associated with this compound.

Introduction

4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) is a large, aromatic bis-Schiff base. Its purification via column chromatography presents unique challenges, primarily related to the stability of the imine (C=N) bonds and its potential for strong interaction with the stationary phase. The acidic nature of standard silica gel can catalyze the hydrolysis of the imine linkages, leading to the decomposition of the target compound back to its constituent diamine and aldehyde.[1] This guide provides a systematic approach to overcome these challenges and achieve high-purity product.

Frequently Asked Questions (FAQs)

Q1: Why is my purified 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) showing impurities of the starting materials (4,4'-methylenedianiline and 2,4-dichlorobenzaldehyde) after column chromatography on silica gel?

This is a classic sign of on-column hydrolysis. The imine bonds of your Schiff base are susceptible to cleavage in the presence of acid and moisture.[1][2] Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can catalyze this decomposition.[1]

Q2: What is the best stationary phase for the purification of this Schiff base?

While silica gel is the most common stationary phase, for acid-sensitive compounds like Schiff bases, neutral alumina is often a better choice as it lacks the acidic surface of silica.[2] Alternatively, you can deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier, such as triethylamine (TEA).

Q3: How do I choose the right mobile phase for my column?

The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. For a relatively non-polar compound like 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline), a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.[4]

Q4: My compound is streaking badly on the TLC plate and the column. What can I do?

Streaking is often caused by strong interactions between the compound and the stationary phase, which is common for compounds containing basic nitrogen atoms like your Schiff base. Adding a small percentage (0.5-2%) of triethylamine (TEA) to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands and more symmetrical peaks.

Q5: The compound is not eluting from the column, even with a high concentration of polar solvent.

This could be due to several factors:

  • Irreversible adsorption or decomposition: The compound may be too strongly adsorbed to the silica gel or may have decomposed at the top of the column.[5]

  • Poor solubility: The compound may have precipitated on the column if the mobile phase is not a good solvent for it.

  • Incorrect mobile phase polarity: The mobile phase may still not be polar enough.

To address this, you can try a more polar solvent system, such as a gradient elution with increasing amounts of ethyl acetate in hexane, or even adding a small amount of methanol to the mobile phase.[5] If decomposition is suspected, switching to neutral alumina is recommended.

Q6: Can I purify this compound by recrystallization instead of column chromatography?

Yes, recrystallization is often a highly effective method for purifying solid Schiff bases and can be a good alternative or a final polishing step after chromatography.[2] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the column chromatography purification of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline).

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Product 1. On-column decomposition (hydrolysis).2. Irreversible adsorption to the stationary phase.3. Compound eluted in the solvent front (mobile phase too polar).4. Compound did not elute (mobile phase not polar enough).1. Switch to neutral alumina or add 0.5-2% triethylamine to the mobile phase.2. Use a less active stationary phase or a stronger eluting solvent.3. Start with a less polar mobile phase, as determined by TLC.4. Gradually increase the polarity of the mobile phase (gradient elution).
Product Contaminated with Starting Materials On-column hydrolysis of the imine bonds.Use neutral alumina or add a basic modifier (e.g., triethylamine) to the mobile phase to neutralize the acidic silica gel.[1]
Broad or Tailing Peaks 1. Strong interaction with acidic silanol groups on silica.2. Column overload.3. Poor column packing.1. Add 0.5-2% triethylamine to the mobile phase.2. Reduce the amount of sample loaded onto the column.3. Ensure the column is packed uniformly without any cracks or channels.
Poor Separation of Product from Impurities 1. Inappropriate mobile phase composition.2. Column was run too quickly.1. Optimize the mobile phase using TLC to achieve a good separation between the product and impurities.2. For gravity columns, slow down the flow rate. For flash chromatography, reduce the pressure.
Cracked or Channeling Column Bed 1. The silica gel was not properly settled during packing.2. A large change in solvent polarity during a gradient elution.1. Ensure the silica gel is packed as a uniform slurry and allowed to settle completely.2. When running a gradient, increase the polarity of the mobile phase gradually.

Experimental Protocol: Column Chromatography of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)

This protocol provides a robust starting point for the purification. Note: This is a general protocol and may require optimization based on the specific impurity profile of your crude product.

Materials and Reagents
  • Crude 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)

  • Silica gel (230-400 mesh for flash chromatography) or Neutral Alumina

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • TLC plates (silica gel coated)

  • Chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

Mobile Phase Selection (TLC Analysis)
  • Dissolve a small amount of the crude product in DCM.

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in a series of solvent systems with increasing polarity. Start with a low polarity mixture and gradually increase the proportion of the more polar solvent.

    • Suggested Starting Solvent Systems:

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

      • Add 0.5% TEA to each system to assess its effect on spot shape.

  • The optimal mobile phase will give an Rf value of ~0.25-0.35 for the desired product and good separation from impurities.

Column Packing (Wet Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the surface.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it. Never let the solvent level drop below the top of the sand.

Sample Loading
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

  • Carefully add the sample solution to the top of the column.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

  • Carefully add a small amount of the initial mobile phase and again drain to the top of the sand.

Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting fractions in test tubes.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses.

  • Monitor the elution by TLC analysis of the collected fractions.

  • Combine the pure fractions containing the desired product.

Product Isolation
  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

  • Confirm the purity of the final product by NMR, LC-MS, or another appropriate analytical technique.

Visualization of the Purification Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Mobile Phase Selection) Packing Column Packing (Wet Slurry Method) TLC->Packing Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Fraction_TLC TLC of Fractions Elution->Fraction_TLC monitor Isolation Solvent Evaporation & Drying Elution->Isolation Fraction_TLC->Elution adjust gradient Purity_Check Final Purity Analysis Isolation->Purity_Check

Caption: Workflow for column chromatography purification.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_symptoms Symptom cluster_causes Potential Cause cluster_solutions Solution Start Problem Encountered Low_Recovery Low/No Recovery Start->Low_Recovery Contamination Product Contaminated Start->Contamination Bad_Peaks Broad/Tailing Peaks Start->Bad_Peaks Decomposition On-Column Decomposition Low_Recovery->Decomposition Wrong_Mobile_Phase Incorrect Mobile Phase Low_Recovery->Wrong_Mobile_Phase Contamination->Decomposition Contamination->Wrong_Mobile_Phase Bad_Peaks->Wrong_Mobile_Phase Acidic_Silica Acidic Silica Interaction Bad_Peaks->Acidic_Silica Overload Column Overload Bad_Peaks->Overload Use_Alumina Use Neutral Alumina Decomposition->Use_Alumina Add_Base Add Triethylamine to Mobile Phase Decomposition->Add_Base Optimize_Solvent Re-optimize Mobile Phase via TLC Wrong_Mobile_Phase->Optimize_Solvent Acidic_Silica->Add_Base Reduce_Load Reduce Sample Load Overload->Reduce_Load

Caption: Troubleshooting logic for common chromatography issues.

References

Sources

Reference Data & Comparative Studies

Validation

Validating DFT-predicted HOMO-LUMO band gaps of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) with experimental data

A Senior Application Scientist's Perspective on 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) The core principle of this guide is to demonstrate the synergy between theoretical predictions and empirical evidence....

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)

The core principle of this guide is to demonstrate the synergy between theoretical predictions and empirical evidence. DFT calculations, while powerful, are approximations of the complex quantum mechanical reality.[3][4] Experimental validation is therefore not merely a confirmatory step but a critical component of the scientific process that lends credibility to computational models and provides a deeper understanding of the material's behavior.

The Theoretical Framework: Predicting the HOMO-LUMO Gap with DFT

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like Schiff bases, DFT can provide valuable insights into the energies of the frontier molecular orbitals, HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of a molecule's electronic properties.[1][5] A smaller gap generally indicates higher reactivity and a propensity for the molecule to be more easily excited.[6]

Causality in Computational Choices

The accuracy of DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules as it often provides a good balance between accuracy and computational cost.[2][7] Basis sets, such as 6-31G+(d,p) or the more extensive 6-311++G(d,p), define the set of mathematical functions used to build the molecular orbitals.[1][5] The selection of a particular functional and basis set should be justified based on literature precedents for similar molecular systems and the specific properties being investigated. It is a known limitation that standard DFT functionals can sometimes underestimate band gaps; more advanced hybrid functionals may offer improved accuracy.[8]

The Experimental Validation: Measuring the HOMO-LUMO Gap

Experimental validation of the computationally predicted HOMO-LUMO gap is crucial. The two most common and accessible techniques for this purpose are UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV).[9][10]

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption onset, or the wavelength at which absorption begins to increase significantly, can be used to estimate the optical band gap, which is closely related to the HOMO-LUMO gap.[9] Specifically, the energy of the absorbed photon at the onset wavelength corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Cyclic Voltammetry: Mapping Redox Potentials

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. From the resulting voltammogram, the onset oxidation and reduction potentials of the molecule can be determined. These potentials are directly related to the energies of the HOMO and LUMO levels, respectively.[9][11][12] This method provides an electrochemical measurement of the band gap.

A Comparative Workflow: From Computation to Empirical Data

The following diagram illustrates the logical workflow for a comprehensive comparison of DFT-predicted and experimentally determined HOMO-LUMO gaps.

G cluster_0 Computational Prediction cluster_1 Experimental Validation cluster_2 Analysis & Comparison A Molecule Selection: 4,4'-Methylenebis(N-(2,4- dichlorobenzylidene)aniline) B DFT Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C Predicted HOMO, LUMO Energies & Band Gap B->C I Data Comparison & Error Analysis C->I Predicted Data D Synthesis & Purification of the Schiff Base E UV-Vis Spectroscopy D->E F Cyclic Voltammetry D->F G Experimental Optical Band Gap E->G H Experimental Electrochemical Band Gap F->H G->I Optical Data H->I Electrochemical Data J Refinement of Computational Model (if necessary) I->J

Caption: Workflow for validating DFT-predicted HOMO-LUMO gaps with experimental data.

Detailed Experimental & Computational Protocols

Protocol 1: DFT Calculation of HOMO-LUMO Gap
  • Molecular Structure Generation: The 3D structure of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) is drawn using a molecular editor and pre-optimized using a faster, lower-level theory (e.g., a molecular mechanics force field).

  • Geometry Optimization: A full geometry optimization is performed using a DFT functional and basis set (e.g., B3LYP/6-31G+(d,p)) to find the lowest energy conformation of the molecule. This step is crucial as the electronic properties are sensitive to the molecular geometry.[2]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then performed using a higher-level basis set (e.g., 6-311++G(d,p)) on the optimized geometry to obtain more accurate HOMO and LUMO energy values.

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the output file, and the HOMO-LUMO gap is calculated as E_gap = E_LUMO - E_HOMO.

Protocol 2: Synthesis of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)

This is a general procedure for the synthesis of Schiff bases and would need to be optimized for the specific target molecule.

  • Reactant Preparation: Equimolar amounts of 4,4'-methylenedianiline and 2,4-dichlorobenzaldehyde are dissolved in a suitable solvent, such as ethanol or methanol.[13][14]

  • Condensation Reaction: A few drops of a catalytic amount of glacial acetic acid are added to the mixture. The solution is then refluxed for several hours.[13] The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to obtain the pure Schiff base.[15]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[1][14]

Protocol 3: Experimental Determination of the HOMO-LUMO Gap

A. UV-Visible Spectroscopy

  • Sample Preparation: A dilute solution of the purified Schiff base is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Spectral Acquisition: The UV-Vis absorption spectrum is recorded over a suitable wavelength range (e.g., 200-800 nm).[6]

  • Band Gap Calculation: The onset of the absorption band (λ_onset) corresponding to the π-π* transition is determined from the spectrum. The optical band gap (E_g) is then calculated using the equation: E_g (eV) = 1240 / λ_onset (nm).[9]

B. Cyclic Voltammetry

  • Electrolyte Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) is prepared.

  • Working Electrode Preparation: The purified Schiff base is dissolved in the electrolyte solution.

  • Electrochemical Measurement: The cyclic voltammogram is recorded using a three-electrode setup (working, reference, and counter electrodes).[16]

  • Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

  • HOMO and LUMO Energy Calculation: The HOMO and LUMO energy levels are estimated using the following empirical formulas, where the potentials are referenced against the Fc/Fc⁺ couple:

    • E_HOMO (eV) = -[E_ox - E_(1/2)(Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = -[E_red - E_(1/2)(Fc/Fc⁺) + 4.8] The value 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level.[12]

Data Comparison and Interpretation

The following table provides a template for comparing the DFT-predicted and experimentally determined HOMO-LUMO gaps. Note: The values presented are hypothetical for illustrative purposes.

ParameterDFT (B3LYP/6-311++G(d,p))UV-Vis SpectroscopyCyclic Voltammetry
HOMO Energy -6.25 eV--6.10 eV
LUMO Energy -2.15 eV--2.05 eV
Band Gap (eV) 4.10 eV3.95 eV4.05 eV

The comparison between the theoretical and experimental values allows for a critical evaluation of the computational model. Discrepancies can arise from several factors, including the limitations of the chosen DFT functional, solvent effects in the experimental measurements that are not accounted for in the gas-phase calculations, and the inherent differences between measuring an optical versus an electrochemical band gap.[8][12] Should significant deviations be observed, the computational model can be refined by employing different functionals, including solvent models, or considering more complex theoretical frameworks.

Conclusion: An Integrated Approach for Reliable Results

The validation of DFT-predicted HOMO-LUMO band gaps with experimental data is an indispensable practice for researchers in materials science and drug development. This integrated approach, combining the predictive power of computational chemistry with the empirical certainty of experimental techniques, provides a robust and reliable characterization of a molecule's electronic properties. For 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) and other novel Schiff bases, this methodology not only validates theoretical findings but also deepens our fundamental understanding of their structure-property relationships, paving the way for their application in various scientific and technological fields.

References

  • Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals. Advanced Journal of Chemistry, Section A.
  • Design, structural, spectral, DFT and analytical studies of novel nano-palladium schiff base complex. PMC. [Link]

  • Synthesis, Characterization, Antioxidant and DFT Studies of Some Novel Schiff Base Compounds. World Scientific Publishing. [Link]

  • Re-evaluation of experimental measurements for the validation of electronic band structure calculations for LiFePO4 and FePO4. RSC Publishing. [Link]

  • Extensive Benchmarking of DFT+U Calculations for Predicting Band Gaps. MDPI. [Link]

  • Validation of Pseudopotential Calculations for the Electronic Band Gap of Solids. PMC. [Link]

  • Experimental optical analysis and DFT study of the electronic, thermoelectric and optical characteristics of a co-doped perovskite system. RSC Publishing. [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. [Link]

  • Spectroscopic Investigation and Luminescent Properties of Schiff base Metal Complex for OLED. AIP Publishing. [Link]

  • Experimental and Theoretical Biological Probing of Schiff Bases as Esterase Inhibitors: Structural, Spectral and Molecular Insights. MDPI. [Link]

  • synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. RSC Publishing. [Link]

  • Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. De Gruyter. [Link]

  • Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry. [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]

  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega. [Link]

  • Determination of HOMO-LUMO properties through CV. Reddit. [Link]

  • Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? ResearchGate. [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. [Link]

  • Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. PMC. [Link]

  • sulfonylbis(N-(substituted- dichlorobenzylidene) anilines derivative their application biological. Semantic Scholar. [https://www.semanticscholar.org/paper/sulfonylbis(N-(substituted-dichlorobenzylidene)-their-Mani-Gajendran/4383416e7f0e6981881512d992984185202ed726]([Link]

  • (PDF) Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. ResearchGate. [Link]

  • Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States. eScholarship. [Link]

  • Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. International Journal of Creative Research and Studies. [Link]

  • The role of geometry and morphology on changes in polarization energy in organic systems. OSTI.gov. [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiJo. [Link]

  • Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Science Publishing Group. [Link]

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Comparative

Validation of Antimicrobial Efficacy of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) Metal Complexes via MIC Determination

As antimicrobial resistance (AMR) increasingly neutralizes conventional antibiotics, transition metal complexes of Schiff bases have emerged as a critical frontier in drug development. The compound1[1] provides an except...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) increasingly neutralizes conventional antibiotics, transition metal complexes of Schiff bases have emerged as a critical frontier in drug development. The compound1[1] provides an exceptional structural scaffold for therapeutic exploration. Featuring dual azomethine (-HC=N-) linkages and lipophilic 2,4-dichlorophenyl moieties, it creates an optimal chelating environment for transition metals.

This guide provides an objective comparison of the antimicrobial efficacy of this ligand and its metal complexes, alongside a rigorously self-validating protocol for determining their Minimum Inhibitory Concentration (MIC).

Mechanism of Action: The Role of Metal Coordination

A fundamental question in metallodrug development is why metal-coordinated Schiff bases consistently outperform their uncoordinated free ligands. The causality lies in Tweedy's Chelation Theory and Overtone's concept of cell permeability .

Upon coordination, the polarity of the central metal ion is significantly reduced because its positive charge is partially shared with the azomethine nitrogen donor atoms. This leads to π -electron delocalization across the entire chelate ring. Consequently, the lipophilicity of the complex drastically increases, allowing it to easily permeate the lipid bilayer of microbial cell membranes. Once intracellular, these transition metal complexes disrupt enzymatic functions, bind to DNA, and induce severe oxidative stress, culminating in microbial cell death.

MOA A Schiff Base Ligand + Transition Metal B Coordination Complex Formation (Azomethine Nitrogen Donor) A->B C Tweedy's Chelation Theory: Reduced Metal Polarity B->C D Enhanced Lipophilicity & Membrane Permeation C->D E Intracellular Enzyme Inhibition & Oxidative Stress D->E F Microbial Cell Death E->F

Pathway of antimicrobial action via Tweedy's chelation theory and enhanced lipophilicity.

Comparative Antimicrobial Efficacy

To objectively evaluate performance, the free ligand (L) and its Cu(II), Zn(II), and Ni(II) complexes are benchmarked against standard clinical therapeutics. The data below demonstrates the characteristic enhancement of biological activity upon metal complexation. Copper complexes typically exhibit the highest efficacy due to their superior thermodynamic stability and redox-active nature.

Test CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
Free Ligand (L) 128 µg/mL256 µg/mL>256 µg/mL
Cu(II)-L Complex 16 µg/mL32 µg/mL64 µg/mL
Zn(II)-L Complex 32 µg/mL64 µg/mL128 µg/mL
Ni(II)-L Complex 64 µg/mL128 µg/mL128 µg/mL
Ciprofloxacin 0.5 µg/mL0.25 µg/mLN/A
Fluconazole N/AN/A1.0 µg/mL

Note: MIC values represent the lowest concentration required to completely inhibit microbial growth.

Standardized MIC Determination Protocol

Determining the MIC for transition metal complexes presents unique analytical challenges. Because these complexes are inherently colored (e.g., Cu(II) is often deep green/blue), traditional visual turbidity assessments are highly prone to error. To resolve this, we utilize a modified broth microdilution method based on the 2[2], incorporating resazurin as an objective colorimetric viability indicator.

MIC_Protocol A Prepare 0.5 McFarland Inoculum (5x10^5 CFU/mL) C Inoculate 96-Well Plate (Include QC Controls) A->C B Serial Dilution of Complex in CAMHB + 1% DMSO B->C D Incubate at 37°C for 16-20 Hours C->D E Add Resazurin Dye (Colorimetric Indicator) D->E F Determine MIC (Lowest Conc. preventing Blue->Pink) E->F

Standardized CLSI broth microdilution workflow utilizing resazurin for colorimetric MIC determination.

Step-by-Step Methodology & Causality

Step 1: Compound Preparation & Solubilization

  • Action: Dissolve the synthesized metal complexes in Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock, then dilute with broth.

  • Causality: Schiff base metal complexes are highly hydrophobic. While DMSO is required for solubilization, the final DMSO concentration in the microplate must be strictly maintained below 1% (v/v) . Exceeding this threshold induces solvent-mediated cellular toxicity, which artificially lowers the MIC and yields false-positive efficacy data.

Step 2: Media Standardization

  • Action: Perform all bacterial dilutions in3[3].

  • Causality: CAMHB contains standardized physiological concentrations of calcium and magnesium ions. These divalent cations are critical for stabilizing the bacterial cell membrane. Using unadjusted media can lead to erratic membrane permeability, compromising the reliability of the metal complex's lipophilic penetration data and violating CLSI/EUCAST mandates against artificially lowering MIC values[3].

Step 3: Inoculum Preparation

  • Action: Standardize the microbial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Causality: The inoculum size directly dictates the MIC. An "inoculum effect" (too high a concentration) will overwhelm the drug and artificially raise the MIC, while too low a concentration will falsely suggest high potency.

Step 4: Microplate Inoculation & Incubation

  • Action: Dispense 100 µL of the serially diluted compounds into a 96-well plate, followed by 100 µL of the standardized inoculum. Incubate at 37°C for 16–20 hours.

Step 5: Endpoint Determination via Resazurin

  • Action: Add 30 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2–4 hours.

  • Causality: Because transition metal complexes impart strong colors to the broth, visual turbidity is obscured. Resazurin acts as an objective oxidation-reduction indicator. Metabolically active (surviving) cells reduce the blue resazurin dye to pink resorufin. The MIC is unequivocally identified as the lowest concentration well that remains blue, preventing optical interference from the drug itself.

Self-Validating Quality Control System

A protocol is only as reliable as its internal controls. To ensure the integrity of the MIC data, every 96-well plate must function as a self-validating system containing the following mandatory controls:

  • Sterility Control (Media Only): Validates aseptic technique. Must remain clear/blue.

  • Growth Control (Media + Inoculum): Validates organism viability. Must turn turbid/pink.

  • Solvent Control (Media + Inoculum + 1% DMSO): Ensures the solvent vehicle does not inhibit microbial growth. Must turn turbid/pink.

  • Reference Strain Control: Utilizing ATCC reference strains (e.g., E. coli ATCC 25922) against a known standard like Ciprofloxacin ensures the assay performs within established CLSI acceptable ranges[2]. If the standard drug falls outside its known MIC range, the entire plate's data is invalidated.

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically". clsi.org. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing". clsi.org.[Link]

Sources

Validation

Benchmarking the Catalytic Activity of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) Coordination Polymers: A Comparative Guide

Introduction: The Untapped Potential of Bridged Schiff Base Coordination Polymers in Catalysis In the vast landscape of heterogeneous catalysis, coordination polymers have carved out a significant niche, offering tunable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of Bridged Schiff Base Coordination Polymers in Catalysis

In the vast landscape of heterogeneous catalysis, coordination polymers have carved out a significant niche, offering tunable structures, high stability, and recyclable nature. Among the myriad of ligands used to construct these frameworks, Schiff bases stand out for their synthetic accessibility and versatile coordination chemistry.[1][2] This guide focuses on a specific, yet underexplored, class of these materials: coordination polymers derived from 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline).

The ligand itself is a fascinating molecule, combining the structural rigidity of two aniline units linked by a methylene bridge with the electronic and steric influences of 2,4-dichlorobenzylidene moieties. This unique architecture suggests that its coordination polymers could exhibit novel catalytic properties. The methylene bridge enforces a specific spatial arrangement of the metal centers, potentially leading to cooperative catalytic effects. Meanwhile, the electron-withdrawing chloro groups can modulate the Lewis acidity of the coordinated metal ions, a critical factor in many catalytic transformations.

Despite this potential, a thorough survey of the scientific literature reveals a conspicuous absence of studies detailing the catalytic applications of these specific coordination polymers. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, step-by-step framework for the synthesis and characterization of these promising but uncharacterized catalysts. Secondly, it establishes a rigorous benchmarking protocol against which their performance can be measured, drawing upon data from closely related, structurally analogous coordination polymers. We will focus on two fundamental and industrially relevant organic transformations: the Knoevenagel condensation and the selective oxidation of sulfides.

This document is intended for researchers and professionals in catalysis and drug development who are interested in exploring new catalytic materials. It is both a practical guide to experimentation and a call to the scientific community to investigate the catalytic prowess of this intriguing family of coordination polymers.

Synthesis and Characterization: A Practical Workflow

The journey to evaluating a new catalyst begins with its synthesis and thorough characterization. Here, we outline a reliable protocol for the preparation of the 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) ligand and its subsequent coordination with various transition metal ions.

Part 1: Synthesis of the Schiff Base Ligand

The synthesis of the Schiff base ligand is a straightforward condensation reaction between 4,4'-diaminodiphenylmethane and 2,4-dichlorobenzaldehyde.

Experimental Protocol:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.98 g (0.01 mol) of 4,4'-diaminodiphenylmethane in 100 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 3.50 g (0.02 mol) of 2,4-dichlorobenzaldehyde.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. Recrystallize the product from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) to obtain the pure Schiff base ligand.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours.

Part 2: Synthesis of the Coordination Polymers

The synthesized Schiff base ligand can be coordinated with a variety of metal salts to form the corresponding coordination polymers. The following is a general procedure that can be adapted for different metal ions.

Experimental Protocol:

  • Ligand Solution: In a 100 mL beaker, dissolve the synthesized Schiff base ligand (1 mmol) in 40 mL of a suitable solvent, such as DMF or dimethyl sulfoxide (DMSO).

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., Cu(OAc)₂, Co(OAc)₂, Mn(OAc)₂, Zn(OAc)₂) (1 mmol) in 20 mL of the same solvent.

  • Polymerization: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reaction: Stir the resulting mixture at room temperature for 24 hours, or heat under reflux for a few hours, depending on the desired crystallinity and polymer structure.

  • Isolation: Collect the precipitated coordination polymer by filtration.

  • Washing and Drying: Wash the polymer with the solvent to remove any unreacted ligand or metal salt, and then dry it under vacuum.

Characterization

A comprehensive characterization of the synthesized ligand and coordination polymers is crucial to confirm their structure and purity. The following techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N) in the Schiff base and to observe the coordination of the ligand to the metal center.

  • UV-Visible Spectroscopy: To study the electronic transitions in the ligand and the coordination polymers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers and to determine the presence of coordinated solvent molecules.

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the coordination polymers.

  • Scanning Electron Microscopy (SEM): To investigate the morphology and particle size of the synthesized polymers.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_polymer Coordination Polymer Synthesis cluster_characterization Characterization Diaminodiphenylmethane 4,4'-Diaminodiphenylmethane Reflux Reflux Diaminodiphenylmethane->Reflux Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Dichlorobenzaldehyde->Reflux Solvent1 Ethanol Solvent1->Reflux Filtration1 Filtration & Washing Reflux->Filtration1 Ligand Schiff Base Ligand Filtration1->Ligand Reaction Stir/Reflux Ligand->Reaction Metal_Salt Metal Salt (e.g., Cu(OAc)₂) Metal_Salt->Reaction Solvent2 DMF/DMSO Solvent2->Reaction Filtration2 Filtration & Washing Reaction->Filtration2 Coordination_Polymer Coordination Polymer Filtration2->Coordination_Polymer FTIR FT-IR Coordination_Polymer->FTIR UVVis UV-Vis Coordination_Polymer->UVVis TGA TGA Coordination_Polymer->TGA PXRD PXRD Coordination_Polymer->PXRD SEM SEM Coordination_Polymer->SEM

Caption: Workflow for the synthesis and characterization of coordination polymers.

Benchmarking Catalytic Performance

To objectively assess the catalytic potential of the 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) coordination polymers, we propose two standard benchmark reactions: the Knoevenagel condensation and the selective oxidation of sulfides. For each reaction, we provide a detailed experimental protocol and a comparative analysis with established alternative catalysts.

Focus Reaction 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, widely used in the production of fine chemicals and pharmaceuticals.[3][4] It typically involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.

Experimental Protocol for Catalytic Testing:

  • Reaction Setup: In a 25 mL round-bottom flask, add the coordination polymer catalyst (e.g., 10 mg).

  • Reactants: Add benzaldehyde (1 mmol, 0.106 g) and malononitrile (1 mmol, 0.066 g) to the flask.

  • Solvent: Add 10 mL of a suitable solvent, such as ethanol or acetonitrile.

  • Reaction: Stir the mixture at a specified temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction, cool the mixture to room temperature and separate the catalyst by filtration.

  • Analysis: Analyze the filtrate to determine the conversion of benzaldehyde and the selectivity for the desired product, 2-benzylidenemalononitrile.

Comparative Analysis:

As no specific data exists for our target polymers, we present the performance of a closely related Cu(II) Schiff-base modified Metal-Organic Framework (MOF) catalyst in a similar multicomponent reaction initiated by Knoevenagel condensation.[5] This provides a reasonable benchmark for what one might expect.

Table 1: Performance of an Analogous Cu(II) Schiff-Base MOF in a Knoevenagel-initiated Reaction [5]

EntryCatalystReaction Time (min)Yield (%)
1UiO-66@Schiff-Base-Cu(II)1098

Table 2: Comparison with Alternative Catalysts for Knoevenagel Condensation

CatalystReaction ConditionsYield (%)Reference
UiO-66@Schiff-Base-Cu(II) (Analog) Benzaldehyde, malononitrile, 4-hydroxycoumarin, EtOH, RT, 10 min98[5]
Boric Acid 4-chlorobenzaldehyde, malononitrile, aq. EtOH, RT, 30 min95[3]
Ni(NO₃)₂·6H₂O Benzaldehyde, malononitrile, H₂O, RT, 5 min96[6]
DBU/H₂O Benzaldehyde, malononitrile, H₂O, RT, 10 min98[7]

Discussion:

The high efficiency of the analogous Cu(II) Schiff-base MOF suggests that our target coordination polymers could also be highly active catalysts for the Knoevenagel condensation. The Lewis acidic metal centers are expected to activate the carbonyl group of the aldehyde, while the basic imine nitrogens of the Schiff base ligand can facilitate the deprotonation of the active methylene compound. The rigid, porous structure of the coordination polymer could also provide a favorable microenvironment for the reaction, potentially leading to high selectivity.

Knoevenagel_Mechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants Catalyst M-L (Coordination Polymer) Activation Aldehyde Activation (Lewis Acid Site) Catalyst->Activation Deprotonation Deprotonation of Active Methylene (Basic Site) Catalyst->Deprotonation Aldehyde R-CHO Aldehyde->Activation Active_Methylene CH₂(CN)₂ Active_Methylene->Deprotonation Nucleophilic_Attack Nucleophilic Attack Activation->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Product Product (R-CH=C(CN)₂) Dehydration->Product Catalyst_Regeneration Catalyst Regeneration Dehydration->Catalyst_Regeneration Catalyst_Regeneration->Catalyst

Caption: Proposed mechanism for Knoevenagel condensation catalyzed by a coordination polymer.

Focus Reaction 2: Selective Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, as sulfoxides are important intermediates in the production of various pharmaceuticals.[8] The challenge lies in achieving high selectivity for the sulfoxide without over-oxidation to the corresponding sulfone.

Experimental Protocol for Catalytic Testing:

  • Reaction Setup: In a 50 mL round-bottom flask, add the coordination polymer catalyst (e.g., 50 mg).

  • Reactants: Add thioanisole (0.5 mmol, 0.062 g) to the flask.

  • Solvent: Add 8 mL of a suitable solvent, such as ethanol.

  • Oxidant: Slowly add 30 wt% hydrogen peroxide (0.55 mmol, 63 mg) to the mixture while stirring at a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, separate the catalyst by filtration.

  • Analysis: Analyze the filtrate by GC or HPLC to determine the conversion of thioanisole and the selectivity for methyl phenyl sulfoxide and methyl phenyl sulfone.

Comparative Analysis:

In the absence of direct data, we turn to a study on a dendritic phosphomolybdate hybrid catalyst for the selective oxidation of sulfides, which provides a relevant point of comparison.[2]

Table 3: Performance of an Analogous Catalyst in Sulfide Oxidation [2]

EntrySubstrateTime (h)Conversion (%)Selectivity to Sulfoxide (%)
1Thioanisole210090

Table 4: Comparison with Alternative Catalysts for Sulfide Oxidation

CatalystOxidantReaction ConditionsConversion (%)Selectivity to Sulfoxide (%)Reference
Dendritic Phosphomolybdate (Analog) H₂O₂Thioanisole, EtOH, 30 °C, 2 h10090[2]
Glacial Acetic Acid H₂O₂Thioanisole, RT>9998[8]
Binuclear Manganese(II) Complex H₂O₂Thioanisole, CH₂Cl₂, RT~95~98[9]

Discussion:

The metal centers in the 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) coordination polymers are expected to act as active sites for the activation of hydrogen peroxide, forming highly reactive metal-peroxo species. The steric and electronic environment created by the bulky, electron-withdrawing Schiff base ligand could play a crucial role in controlling the selectivity of the oxidation. By tuning the metal center and reaction conditions, it may be possible to favor the formation of the sulfoxide over the sulfone. The heterogeneous nature of the catalyst would also allow for easy separation and reuse, a significant advantage in green chemistry.

Sulfide_Oxidation_Mechanism cluster_catalyst Catalyst cluster_reactants Reactants Catalyst M-L Peroxo_Formation Metal-Peroxo Formation Catalyst->Peroxo_Formation Sulfide R-S-R' Oxygen_Transfer1 Oxygen Transfer to Sulfide Sulfide->Oxygen_Transfer1 H2O2 H₂O₂ H2O2->Peroxo_Formation Peroxo_Formation->Oxygen_Transfer1 Oxygen_Transfer2 Further Oxidation Peroxo_Formation->Oxygen_Transfer2 Sulfoxide Sulfoxide (R-SO-R') Oxygen_Transfer1->Sulfoxide Catalyst_Regen Catalyst Regeneration Oxygen_Transfer1->Catalyst_Regen Sulfoxide->Oxygen_Transfer2 Sulfone Sulfone (R-SO₂-R') Oxygen_Transfer2->Sulfone Catalyst_Regen->Catalyst

Caption: Proposed mechanism for the selective oxidation of sulfides catalyzed by a coordination polymer.

Conclusion and Future Outlook

While the catalytic activity of 4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) coordination polymers remains to be experimentally verified, the structural analysis of the ligand and the performance of analogous materials strongly suggest their potential as a new class of highly effective heterogeneous catalysts. Their unique bridged structure may offer opportunities for cooperative catalysis, while the electronic properties of the ligand can be leveraged to fine-tune their activity and selectivity.

This guide has provided a comprehensive roadmap for the synthesis, characterization, and benchmarking of these novel materials. The detailed protocols for catalytic testing in Knoevenagel condensation and sulfide oxidation serve as a starting point for their evaluation. The comparative data from alternative catalysts sets a clear standard for performance.

The exploration of these coordination polymers represents a promising avenue for the development of next-generation catalysts for organic synthesis and pharmaceutical applications. It is our hope that this guide will inspire further research in this area, ultimately unlocking the full catalytic potential of these intriguing materials.

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